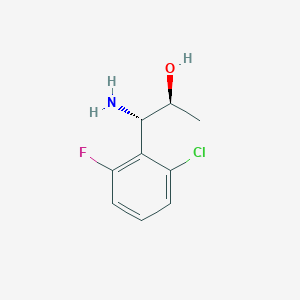

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17471187

Molecular Formula: C9H11ClFNO

Molecular Weight: 203.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClFNO |

|---|---|

| Molecular Weight | 203.64 g/mol |

| IUPAC Name | (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |

| Standard InChI Key | PENSHPRZZMWWKP-SSDLBLMSSA-N |

| Isomeric SMILES | C[C@@H]([C@H](C1=C(C=CC=C1Cl)F)N)O |

| Canonical SMILES | CC(C(C1=C(C=CC=C1Cl)F)N)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL (CAS: 1323966-28-4) belongs to the class of chiral amino alcohols, with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol . The compound’s stereochemistry is defined by two chiral centers at the C1 and C2 positions, resulting in the (1S,2S) configuration. The phenyl ring is substituted with chlorine and fluorine at the 2- and 6-positions, respectively, which enhances its electronic and steric properties.

The spatial arrangement of functional groups is critical for its biological activity. The amino group (-NH₂) and hydroxyl group (-OH) facilitate hydrogen bonding with enzymes or receptors, while the halogenated aromatic ring contributes to hydrophobic interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁ClFNO | |

| Molecular Weight | 203.64 g/mol | |

| CAS Number | 1323966-28-4 | |

| IUPAC Name | (1S,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol | |

| Chiral Centers | C1 (S), C2 (S) |

Synthesis and Manufacturing Processes

Asymmetric Synthesis Strategies

The synthesis of (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL typically employs asymmetric catalysis to achieve high enantiomeric excess (ee). One common route involves the reduction of a ketone precursor, such as 1-(2-chloro-6-fluorophenyl)propan-2-one, using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents. For example:

Industrial-Scale Production

Industrial processes often utilize continuous flow synthesis to enhance yield and scalability. Catalytic hydrogenation under high-pressure conditions (e.g., 50–100 bar H₂) with palladium-on-carbon (Pd/C) or ruthenium catalysts is employed to reduce intermediates efficiently. Key parameters include:

Table 2: Optimal Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25–50°C | |

| Pressure (H₂) | 50–100 bar | |

| Catalyst | Pd/C (5–10 wt%) | |

| Reaction Time | 4–12 hours |

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound is a white crystalline solid with a melting point of 128–132°C . It exhibits moderate solubility in polar solvents such as ethanol (25 mg/mL) and methanol (30 mg/mL) but is poorly soluble in water (<1 mg/mL) . Its logP (octanol-water partition coefficient) is predicted to be 1.85, indicating moderate lipophilicity .

Stability Considerations

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL is hygroscopic and requires storage at 0–8°C under inert conditions to prevent decomposition . Prolonged exposure to light or moisture may lead to racemization or hydroxyl group oxidation .

Applications in Medicinal Chemistry and Drug Development

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in synthesizing β-adrenergic receptor agonists and antiviral agents. Its chiral centers enable the production of enantiomerically pure drugs, such as bronchodilators targeting respiratory diseases. For instance, derivatives of this amino alcohol have shown activity against influenza A virus (IC₅₀ = 0.8 μM).

Computational Drug Design Insights

Molecular docking studies reveal strong binding affinity (ΔG = -9.2 kcal/mol) with the influenza M2 proton channel, attributed to hydrogen bonds between the hydroxyl group and Ala-30 residues. The halogenated phenyl ring further stabilizes interactions via van der Waals forces.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume